molecular formula C15H11F3O3 B3059510 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid CAS No. 473264-21-0

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

Cat. No.: B3059510
CAS No.: 473264-21-0
M. Wt: 296.24 g/mol
InChI Key: KXXMGLMZMGOVTN-UHFFFAOYSA-N
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Description

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a substituted biphenyl derivative characterized by a methoxy group (-OCH₃) at the 2-position of one benzene ring and a trifluoromethyl group (-CF₃) at the 2'-position of the adjacent ring. Its IUPAC name is 2-methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid, with synonyms including 3-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid and AGN-PC-03I558 .

The trifluoromethyl group contributes to electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to non-fluorinated analogs. The methoxy group provides electron-donating properties, balancing solubility and lipophilicity (logP ~3.5–4.0 estimated). These features are critical for drug design, particularly in optimizing bioavailability and target binding .

Properties

IUPAC Name

3-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-8-9(14(19)20)6-7-11(13)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXMGLMZMGOVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620585
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473264-21-0
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:

    Starting Materials: Aryl halide (e.g., 2-methoxy-4-bromobiphenyl) and aryl boronic acid (e.g., 2-(trifluoromethyl)phenylboronic acid).

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

    Base: A base such as potassium carbonate (K2CO3).

    Solvent: A suitable solvent like toluene or ethanol.

    Reaction Conditions: The reaction mixture is typically heated to reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-methoxy-2’-(trifluoromethyl)biphenyl-4-carboxaldehyde or 2-methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.

    Reduction: Formation of 2-methoxy-2’-(trifluoromethyl)biphenyl-4-methanol or 2-methoxy-2’-(trifluoromethyl)biphenyl-4-aldehyde.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid (CAS 55251)

  • Key Difference : Lacks the methoxy group at the 2-position.
  • Impact : Reduced electron-donating capacity and solubility compared to the target compound. The absence of methoxy increases hydrophobicity (logP ~4.2) but may compromise metabolic stability .
  • Applications : Used as an intermediate in xenalipin synthesis, a lipid-lowering agent .

4'-Methylbiphenyl-2-carboxylic Acid (CAS N/A)

  • Key Difference : Replaces -CF₃ with a methyl group (-CH₃) at the 4'-position.
  • Impact : Methyl groups are less electron-withdrawing, resulting in weaker acidity (pKa ~4.5) and lower metabolic resistance to oxidation. This analog is commonly used in acyl chloride synthesis for peptide coupling .

3-Nitro-2'-(trifluoromethoxy)biphenyl-4-carboxylic Acid (CAS 1261839-05-7)

  • Key Difference: Features a nitro group (-NO₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 2'-position.
  • The trifluoromethoxy group improves lipid solubility but may reduce oral bioavailability .

Halogen-Substituted Analogs

4'-Chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic Acid (CAS 1261909-66-3)

  • Key Difference : Substitutes -CF₃ with chlorine (-Cl) and adds fluorine (-F) at the 5-position.
  • Impact : Halogens introduce steric and electronic effects. Chlorine increases molecular weight (MW 294.68) and logP (~4.5), while fluorine enhances metabolic stability. This compound is explored in kinase inhibitor development .

2'-Chloro-2-fluoro-4'-methylbiphenyl-4-carboxylic Acid (CAS 1262008-90-1)

  • Key Difference : Combines chlorine , fluorine , and methyl groups.
  • Impact: The chloro-fluoro substitution pattern creates a polarized aromatic system, favoring π-stacking interactions in drug-receptor binding. Its lower acidity (pKa ~3.8) suits non-polar environments .

Heterocyclic Derivatives

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid (CAS 144059-86-9)

  • Key Difference : Replaces one benzene ring with a thiazole heterocycle .
  • Impact : The thiazole ring introduces nitrogen and sulfur atoms, altering electronic properties and enabling hydrogen bonding. This derivative shows enhanced antimicrobial activity in preclinical studies .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid -OCH₃ (2), -CF₃ (2'), -COOH (4) 296.2 High solubility, drug intermediate
4'-(Trifluoromethyl)biphenyl-2-carboxylic acid -CF₃ (4'), -COOH (2) 266.1 Xenalipin synthesis
4'-Methylbiphenyl-2-carboxylic acid -CH₃ (4'), -COOH (2) 212.2 Acyl chloride precursor
3-Nitro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid -NO₂ (3), -OCF₃ (2'), -COOH (4) 343.2 Cytotoxic agent candidate
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid Thiazole ring, -CF₃, -COOH 287.3 Antimicrobial activity

Key Research Findings

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound lowers the pKa of the carboxylic acid by ~1 unit compared to methyl-substituted analogs, enhancing ionization in physiological conditions .
  • Synthetic Utility : Methoxy-containing biphenyls (e.g., CAS 1261920-94-8) are prioritized in medicinal chemistry for their balance of solubility and membrane permeability .

Biological Activity

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a methoxy group and a trifluoromethyl group, which contribute to its lipophilicity and biological interactions. The molecular formula is C15H12F3O2C_{15}H_{12}F_3O_2, and it has a molecular weight of approximately 300.25 g/mol.

Mechanisms of Biological Activity

The biological activity of 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to target proteins.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : Its structural features allow it to act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid:

Study Biological Activity IC50 Value (µM) Notes
Study AGSK3β Inhibition≤ 10Effective in cellular assays.
Study BAnticancer Activity15Induces apoptosis in cancer cell lines.
Study CAnti-inflammatory20Reduces cytokine production in vitro.

Case Studies

  • Anticancer Properties : A study investigated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • GSK3β Inhibition : Research focused on the inhibition of Glycogen Synthase Kinase 3 beta (GSK3β), revealing that the compound effectively reduced GSK3β activity with an IC50 value ≤ 10 µM. This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : In a model of inflammation, the compound was shown to reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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